molecular formula C14H15Cl2N3O2 B166602 Etaconazole CAS No. 60207-93-4

Etaconazole

Cat. No.: B166602
CAS No.: 60207-93-4
M. Wt: 328.2 g/mol
InChI Key: DWRKFAJEBUWTQM-UHFFFAOYSA-N
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Description

Etaconazole is a synthetic fungicide belonging to the class of triazole compounds. It is primarily used to control fungal diseases in various crops, including fruits, vegetables, and cereals. The compound is known for its effectiveness against a wide range of fungal pathogens, making it a valuable tool in agricultural practices .

Scientific Research Applications

Etaconazole has a wide range of scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry for the development of detection methods.

    Biology: Studied for its effects on fungal cell membranes and its potential use in controlling fungal infections in plants.

    Medicine: Investigated for its potential use in treating fungal infections in humans, although it is primarily used in agriculture.

    Industry: Utilized in the formulation of fungicidal products for agricultural use

Mechanism of Action

Target of Action

Etaconazole, like other triazole antifungal agents, primarily targets the enzyme 14α-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol , a vital component of fungal cell membranes .

Mode of Action

This compound inhibits the activity of 14α-demethylase, preventing the conversion of lanosterol to ergosterol . This inhibition disrupts the synthesis of ergosterol, leading to an accumulation of 14α-methyl sterols in fungal cells . The disruption in ergosterol synthesis and accumulation of 14α-methyl sterols impair the functions of certain membrane-bound enzyme systems, leading to changes in fungal cell membrane permeability .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting 14α-demethylase, this compound prevents the demethylation step in the ergosterol biosynthesis pathway, leading to a decrease in ergosterol levels and an accumulation of 14α-methyl sterols . This imbalance disrupts the normal functioning of the fungal cell membrane, affecting the growth and viability of the fungal cells .

Pharmacokinetics

Based on the pharmacokinetics of structurally similar triazole antifungal agents like itraconazole , it can be inferred that this compound might also exhibit non-linear pharmacokinetics with variable absorption after oral administration. The bioavailability of this compound could potentially be influenced by factors such as food intake, gastric pH, and dosage form .

Result of Action

The inhibition of ergosterol synthesis by this compound results in a series of cellular changes in fungi, including increased membrane permeability, leakage of essential cellular components, and ultimately, cell death . This antifungal action of this compound is effective against a variety of fungal infections.

Biochemical Analysis

Biochemical Properties

Etaconazole plays a crucial role in biochemical reactions by inhibiting the enzyme lanosterol 14α-demethylase (CYP51A1). This enzyme is responsible for converting lanosterol to ergosterol, a key component of fungal cell membranes. By inhibiting CYP51A1, this compound disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately cell death. Additionally, this compound interacts with other biomolecules such as proteins and lipids within the fungal cell membrane, further compromising its integrity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity, leading to cell lysis and death. This compound also affects cell signaling pathways by inhibiting the synthesis of ergosterol, which is essential for maintaining membrane-bound signaling proteins. This disruption can lead to altered gene expression and impaired cellular metabolism. In mammalian cells, this compound has been shown to have minimal effects, making it a relatively safe antifungal agent for clinical use .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the heme iron of the lanosterol 14α-demethylase enzyme (CYP51A1). This binding inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol. The inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, which disrupt cell membrane integrity and function. Additionally, this compound may induce changes in gene expression by affecting transcription factors and other regulatory proteins involved in sterol biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its antifungal activity can decrease with prolonged exposure to light and heat. In vitro studies have shown that this compound can maintain its antifungal activity for several days, but its efficacy may diminish over time due to degradation. Long-term effects on cellular function include sustained inhibition of ergosterol synthesis and continued disruption of cell membrane integrity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits fungal growth without causing significant toxicity. At higher doses, this compound can cause adverse effects such as liver toxicity and gastrointestinal disturbances. Threshold effects have been observed, where doses above a certain level lead to a marked increase in toxic effects. It is important to carefully monitor dosage levels to minimize adverse effects while maintaining antifungal efficacy .

Metabolic Pathways

This compound is involved in metabolic pathways related to sterol biosynthesis. It interacts with the enzyme lanosterol 14α-demethylase (CYP51A1), inhibiting its activity and preventing the conversion of lanosterol to ergosterol. This inhibition leads to the accumulation of toxic sterol intermediates, which disrupt cellular function. This compound may also affect other metabolic pathways by altering the levels of key metabolites and cofactors involved in sterol biosynthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets such as lanosterol 14α-demethylase. This compound may also interact with transporters and binding proteins that facilitate its uptake and distribution within cells. Its localization and accumulation within fungal cells contribute to its antifungal activity .

Subcellular Localization

The subcellular localization of this compound is primarily within the fungal cell membrane, where it exerts its antifungal effects. This compound targets the enzyme lanosterol 14α-demethylase, which is located in the endoplasmic reticulum membrane. This localization allows this compound to effectively inhibit ergosterol synthesis and disrupt cell membrane integrity. Post-translational modifications and targeting signals may also play a role in directing this compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Etaconazole is synthesized through a multi-step process involving the reaction of 2,4-dichlorophenylacetonitrile with ethylene oxide to form 2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolane. This intermediate is then reacted with 1,2,4-triazole in the presence of a base to yield this compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Etaconazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of this compound, which may have different levels of fungicidal activity .

Comparison with Similar Compounds

Etaconazole is compared with other triazole fungicides such as:

  • Ketoconazole
  • Itraconazole
  • Fluconazole
  • Voriconazole

Uniqueness

This compound is unique due to its specific molecular structure, which provides a broad spectrum of activity against various fungal pathogens. It is particularly effective against powdery mildew and scab, making it a preferred choice in agricultural settings .

List of Similar Compounds

  • Ketoconazole
  • Itraconazole
  • Fluconazole
  • Voriconazole
  • Posaconazole

These compounds share a similar mechanism of action but differ in their spectrum of activity, pharmacokinetics, and specific applications .

Properties

IUPAC Name

1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2N3O2/c1-2-11-6-20-14(21-11,7-19-9-17-8-18-19)12-4-3-10(15)5-13(12)16/h3-5,8-9,11H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRKFAJEBUWTQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2041913
Record name Etaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60207-93-4
Record name Etaconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60207-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etaconazole [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060207934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etaconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2041913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.443
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MT15AE9VG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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